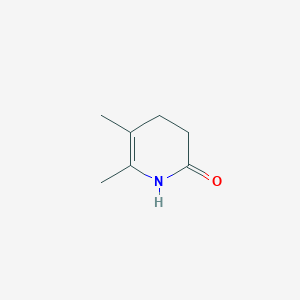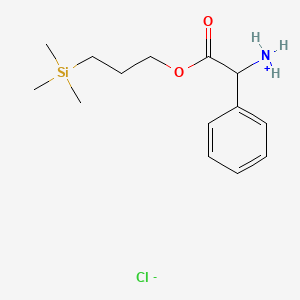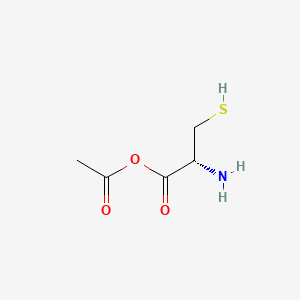
2-(5,6,7,8-Tetrahydro-1-naphthalenemethylamino)-2-oxazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5,6,7,8-Tetrahydro-1-naphthalenemethylamino)-2-oxazoline is a chemical compound that belongs to the class of oxazolines It is characterized by a naphthalene ring system that is partially hydrogenated and substituted with a methylamino group and an oxazoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6,7,8-Tetrahydro-1-naphthalenemethylamino)-2-oxazoline typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5,6,7,8-tetrahydro-1-naphthalenemethylamine. This can be achieved through the reduction of 1-naphthaldehyde followed by reductive amination.
Formation of Oxazoline Ring: The key step involves the cyclization of the amine with an appropriate carboxylic acid derivative, such as 2-bromoacetic acid, under basic conditions to form the oxazoline ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Catalyst Selection: Using efficient catalysts to enhance reaction rates.
Reaction Conditions: Controlling temperature, pressure, and solvent choice to maximize product formation.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(5,6,7,8-Tetrahydro-1-naphthalenemethylamino)-2-oxazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of oxazole derivatives.
Reduction: Formation of tetrahydro derivatives or primary amines.
Substitution: Formation of substituted oxazolines or naphthalene derivatives.
Aplicaciones Científicas De Investigación
2-(5,6,7,8-Tetrahydro-1-naphthalenemethylamino)-2-oxazoline has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Investigated for its potential use in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(5,6,7,8-Tetrahydro-1-naphthalenemethylamino)-2-oxazoline involves its interaction with specific molecular targets. The oxazoline ring can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The naphthalene moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-(5,6,7,8-Tetrahydro-1-naphthalenemethylamino)-2-thiazoline: Similar structure but with a thiazoline ring instead of an oxazoline ring.
2-(5,6,7,8-Tetrahydro-1-naphthalenemethylamino)-2-imidazoline: Contains an imidazoline ring, offering different chemical properties.
Uniqueness
2-(5,6,7,8-Tetrahydro-1-naphthalenemethylamino)-2-oxazoline is unique due to its specific combination of a naphthalene ring and an oxazoline ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
101931-37-7 |
|---|---|
Fórmula molecular |
C14H18N2O |
Peso molecular |
230.31 g/mol |
Nombre IUPAC |
N-(5,6,7,8-tetrahydronaphthalen-1-ylmethyl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C14H18N2O/c1-2-7-13-11(4-1)5-3-6-12(13)10-16-14-15-8-9-17-14/h3,5-6H,1-2,4,7-10H2,(H,15,16) |
Clave InChI |
RQEWSHOBBNZGQY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C=CC=C2CNC3=NCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


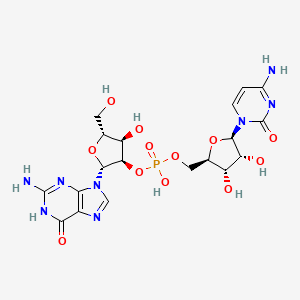



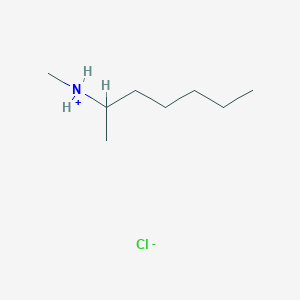
![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13751803.png)
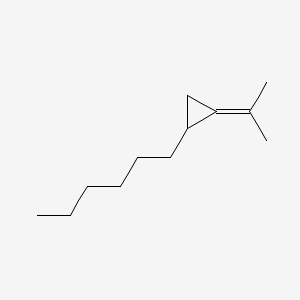
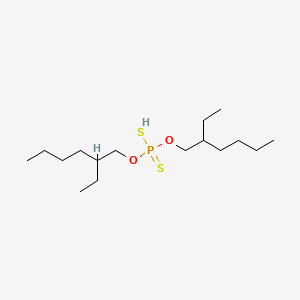


![Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate](/img/structure/B13751835.png)
